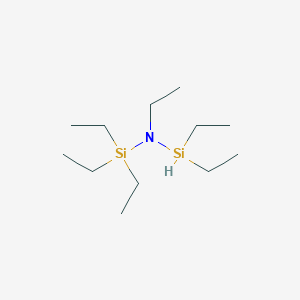
N-diethylsilyl-N-triethylsilylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine,1,1,1-triethyl-N-(triethylsilyl)-: is an organosilicon compound with the molecular formula C12H31NSi2 hexaethyl disilazane . This compound is characterized by the presence of silicon-nitrogen bonds and is used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine,1,1,1-triethyl-N-(triethylsilyl)- typically involves the reaction of triethylsilane with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial Production Methods: Industrial production of Silanamine,1,1,1-triethyl-N-(triethylsilyl)- involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine,1,1,1-triethyl-N-(triethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Siloxanes and silanols.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
Chemistry: Silanamine,1,1,1-triethyl-N-(triethylsilyl)- is used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It is also explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: Industrially, Silanamine,1,1,1-triethyl-N-(triethylsilyl)- is used in the production of silicone rubbers, adhesives, and coatings. It is also used as a filler in the manufacture of cosmetics and sunscreens .
Mécanisme D'action
The mechanism of action of Silanamine,1,1,1-triethyl-N-(triethylsilyl)- involves its ability to form stable bonds with various substrates. The silicon-nitrogen bonds in the compound are highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
- Silanamine,1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]
- Tris(trimethylsilyl)amine
Comparison: Silanamine,1,1,1-triethyl-N-(triethylsilyl)- is unique due to its triethyl groups, which provide different steric and electronic properties compared to similar compounds with trimethyl groups. This uniqueness makes it suitable for specific applications where bulkier substituents are required .
Propriétés
Formule moléculaire |
C12H31NSi2 |
|---|---|
Poids moléculaire |
245.55 g/mol |
Nom IUPAC |
N-diethylsilyl-N-triethylsilylethanamine |
InChI |
InChI=1S/C12H31NSi2/c1-7-13(14(8-2)9-3)15(10-4,11-5)12-6/h14H,7-12H2,1-6H3 |
Clé InChI |
HKTAMFWPGWKICD-UHFFFAOYSA-N |
SMILES canonique |
CCN([SiH](CC)CC)[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
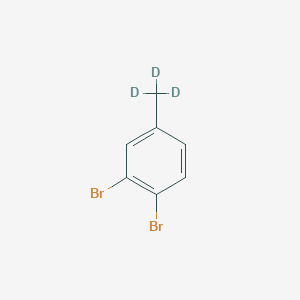
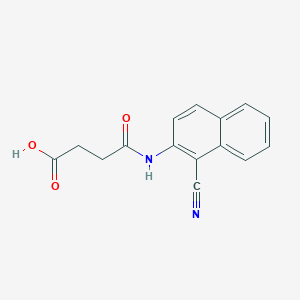
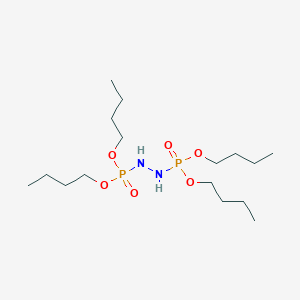
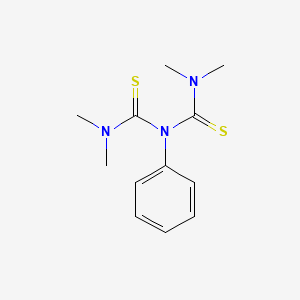
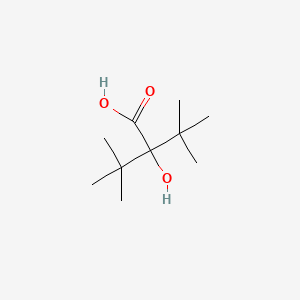
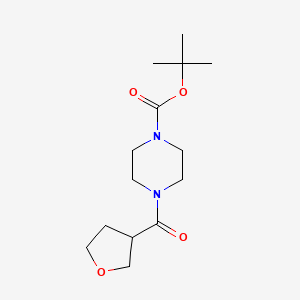
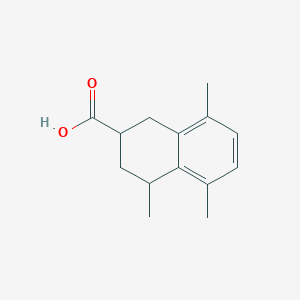
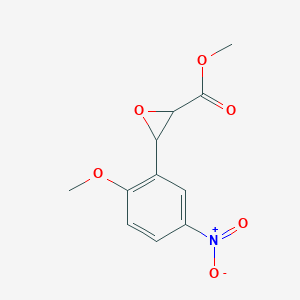
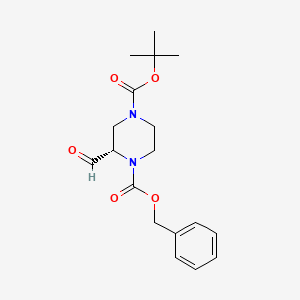
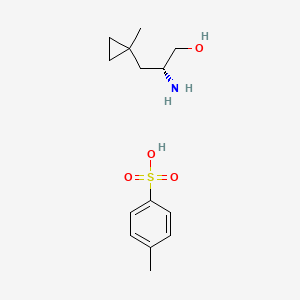
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
